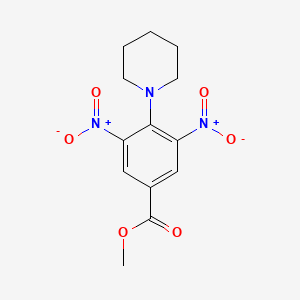
methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two nitro groups and a piperidinyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate typically involves the nitration of methyl 4-(piperidin-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3,5-diamino-4-(piperidin-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3,5-dinitro-4-(piperidin-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a useful starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules. Its ability to undergo reduction and substitution reactions makes it useful for attaching functional groups to biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. The presence of the piperidinyl group suggests potential activity in the central nervous system.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate depends on the specific application. In biological systems, the compound may interact with enzymes or receptors through its nitro and piperidinyl groups. The reduction of nitro groups to amino groups can lead to the formation of active metabolites that interact with molecular targets. The exact pathways and targets involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dinitro-4-(1-piperazinyl)benzoate: Similar structure but with a piperazinyl group instead of a piperidinyl group.
Methyl 3,5-dinitro-4-(4-nitrophenyl)piperazinyl)benzoate: Contains an additional nitrophenyl group.
Uniqueness
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. The piperidinyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H15N3O6 |
|---|---|
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
methyl 3,5-dinitro-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C13H15N3O6/c1-22-13(17)9-7-10(15(18)19)12(11(8-9)16(20)21)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Clave InChI |
BLOZAQDHRPWQOI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















